4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(2-Chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 2-chloro-4-fluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl ring contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted pyridine aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one: A similar compound with a purinyl substitution.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
4-(2-Chloro-4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9ClFN3O |
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Molecular Weight |
265.67 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H9ClFN3O/c13-10-3-6(14)1-2-7(10)8-4-11(18)16-12-9(8)5-15-17-12/h1-3,5,8H,4H2,(H2,15,16,17,18) |
InChI Key |
JUUBTUKNTDJENP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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